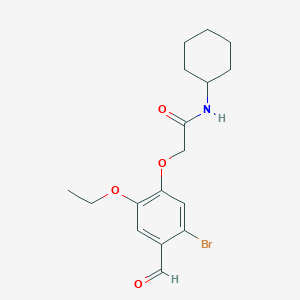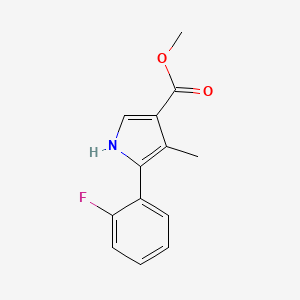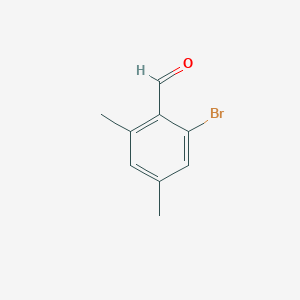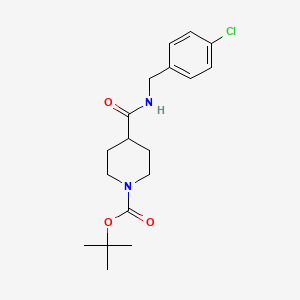
tert-Butyl 4-((4-chlorobenzyl)carbamoyl)piperidine-1-carboxylate
Übersicht
Beschreibung
Tert-Butyl 4-((4-chlorobenzyl)carbamoyl)piperidine-1-carboxylate, also known as TCBP, is a chemical compound that belongs to the class of piperidine carboxylates. It has been widely studied for its potential applications in the field of medicinal chemistry.
Wirkmechanismus
The exact mechanism of action of tert-Butyl 4-((4-chlorobenzyl)carbamoyl)piperidine-1-carboxylate is not fully understood. However, it has been suggested that tert-Butyl 4-((4-chlorobenzyl)carbamoyl)piperidine-1-carboxylate may exert its antitumor activity by inducing apoptosis, or programmed cell death, in cancer cells. tert-Butyl 4-((4-chlorobenzyl)carbamoyl)piperidine-1-carboxylate has also been shown to inhibit the activity of the enzyme histone deacetylase, which plays a role in the regulation of gene expression.
Biochemical and Physiological Effects
tert-Butyl 4-((4-chlorobenzyl)carbamoyl)piperidine-1-carboxylate has been shown to exhibit a number of biochemical and physiological effects. In addition to its antitumor and anti-inflammatory activities, tert-Butyl 4-((4-chlorobenzyl)carbamoyl)piperidine-1-carboxylate has been shown to inhibit the growth of bacteria and fungi. It has also been shown to have a neuroprotective effect, as it has been shown to protect against neuronal damage in a mouse model of Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of tert-Butyl 4-((4-chlorobenzyl)carbamoyl)piperidine-1-carboxylate is its potent antitumor activity against a variety of cancer cell lines. This makes it a promising candidate for the development of new anticancer drugs. However, one of the limitations of tert-Butyl 4-((4-chlorobenzyl)carbamoyl)piperidine-1-carboxylate is its poor solubility in water, which can make it difficult to work with in lab experiments.
Zukünftige Richtungen
There are several future directions for the study of tert-Butyl 4-((4-chlorobenzyl)carbamoyl)piperidine-1-carboxylate. One area of research is the development of new derivatives of tert-Butyl 4-((4-chlorobenzyl)carbamoyl)piperidine-1-carboxylate with improved solubility and pharmacokinetic properties. Another area of research is the investigation of the mechanism of action of tert-Butyl 4-((4-chlorobenzyl)carbamoyl)piperidine-1-carboxylate, in order to better understand its antitumor and anti-inflammatory activities. Additionally, tert-Butyl 4-((4-chlorobenzyl)carbamoyl)piperidine-1-carboxylate could be further investigated for its potential use in the treatment of other diseases, such as bacterial and fungal infections.
Wissenschaftliche Forschungsanwendungen
Tert-Butyl 4-((4-chlorobenzyl)carbamoyl)piperidine-1-carboxylate has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit potent antitumor activity against a variety of cancer cell lines, including breast cancer, lung cancer, and leukemia. tert-Butyl 4-((4-chlorobenzyl)carbamoyl)piperidine-1-carboxylate has also been investigated for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines.
Eigenschaften
IUPAC Name |
tert-butyl 4-[(4-chlorophenyl)methylcarbamoyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25ClN2O3/c1-18(2,3)24-17(23)21-10-8-14(9-11-21)16(22)20-12-13-4-6-15(19)7-5-13/h4-7,14H,8-12H2,1-3H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYXBVSQTWDTJJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(=O)NCC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 4-((4-chlorobenzyl)carbamoyl)piperidine-1-carboxylate | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

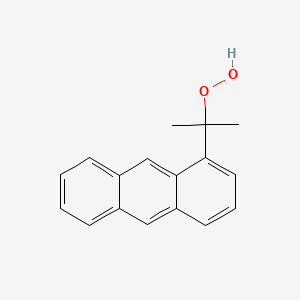
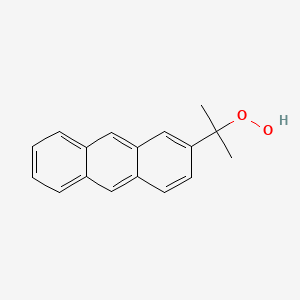
![[(1S)-1-amino-3-methylbutyl]phosphonic acid](/img/structure/B3292782.png)

![4-(3-Ethoxy-3-oxopropyl)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B3292797.png)
![3-nitro-N'-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B3292803.png)
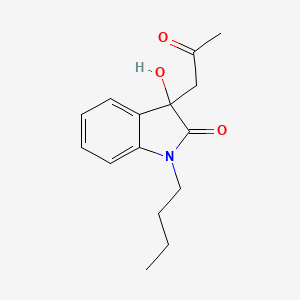
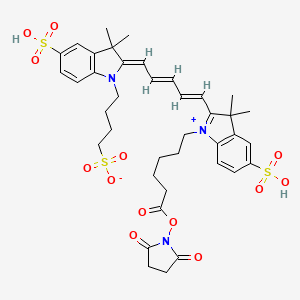
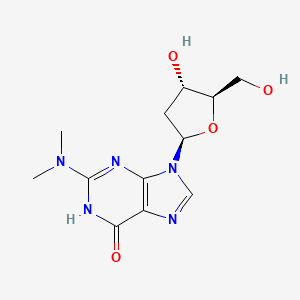
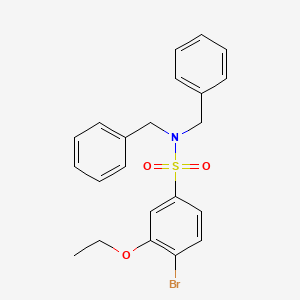
![4-{[5-Chloro-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazin-4-yl]oxy}-3-ethoxybenzaldehyde](/img/structure/B3292824.png)
